N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1215453-90-9
VCID: VC4430576
InChI: InChI=1S/C18H23N5OS.ClH/c1-13-12-15(22(4)20-13)17(24)23(11-7-10-21(2)3)18-19-14-8-5-6-9-16(14)25-18;/h5-6,8-9,12H,7,10-11H2,1-4H3;1H
SMILES: CC1=NN(C(=C1)C(=O)N(CCCN(C)C)C2=NC3=CC=CC=C3S2)C.Cl
Molecular Formula: C18H24ClN5OS
Molecular Weight: 393.93

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride

CAS No.: 1215453-90-9

Cat. No.: VC4430576

Molecular Formula: C18H24ClN5OS

Molecular Weight: 393.93

* For research use only. Not for human or veterinary use.

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride - 1215453-90-9

Specification

CAS No. 1215453-90-9
Molecular Formula C18H24ClN5OS
Molecular Weight 393.93
IUPAC Name N-(1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2,5-dimethylpyrazole-3-carboxamide;hydrochloride
Standard InChI InChI=1S/C18H23N5OS.ClH/c1-13-12-15(22(4)20-13)17(24)23(11-7-10-21(2)3)18-19-14-8-5-6-9-16(14)25-18;/h5-6,8-9,12H,7,10-11H2,1-4H3;1H
Standard InChI Key JCSMJXPGLTXMMB-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1)C(=O)N(CCCN(C)C)C2=NC3=CC=CC=C3S2)C.Cl

Introduction

N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride is a synthetic organic compound that belongs to the class of pyrazole derivatives. It features a benzo[d]thiazole ring, a pyrazole moiety, and a dimethylamino propyl side chain, contributing to its unique chemical properties and potential biological activities. This compound is primarily used as a building block in the synthesis of more complex organic molecules, particularly in pharmaceutical research and development due to its diverse biological activities.

Synthesis Methods

The synthesis of N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride typically involves multiple steps:

  • Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

  • Introduction of the Pyrazole Moiety: This involves the synthesis or incorporation of a pyrazole ring into the molecule.

  • Coupling with the Dimethylamino Propyl Group: This step involves attaching the dimethylamino propyl group to the benzo[d]thiazole and pyrazole intermediates through a nucleophilic substitution reaction.

Biological Activities and Applications

Compounds with similar structures often exhibit mechanisms involving enzyme inhibition or receptor modulation, leading to therapeutic effects against various diseases. The presence of the benzo[d]thiazole and pyrazole moieties suggests potential antimicrobial, anti-inflammatory, or anticancer activities.

Potential Applications Table

ApplicationDescription
Pharmaceutical ResearchUsed as a building block for synthesizing complex molecules with diverse biological activities
Antimicrobial ActivityPotential use due to the presence of the benzo[d]thiazole ring
Anticancer ActivityPossible application given the properties of pyrazole derivatives

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